molecular formula C8H8N2O B1279938 Benzo[d]isoxazol-3-ylmethanamine CAS No. 155204-08-3

Benzo[d]isoxazol-3-ylmethanamine

カタログ番号: B1279938
CAS番号: 155204-08-3
分子量: 148.16 g/mol
InChIキー: NJPJEUXBRLCEDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]isoxazol-3-ylmethanamine is an organic compound with the molecular formula C8H8N2O. It belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: Benzo[d]isoxazol-3-ylmethanamine can be synthesized through various pathways. One common method involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often involves the use of metal-free synthetic routes to ensure high yields and purity. The process typically includes multiple steps such as protection of functional groups, cycloaddition reactions, and purification steps to isolate the desired compound .

化学反応の分析

Types of Reactions: Benzo[d]isoxazol-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and other functionalized compounds.

科学的研究の応用

Antiepileptic Properties

Benzo[d]isoxazol-3-ylmethanamine is closely related to zonisamide, a well-known antiepileptic drug. Zonisamide exhibits anticonvulsant and neuroprotective activities, making it a valuable treatment option for epilepsy. The synthesis of this compound derivatives has been explored as potential precursors for developing new antiepileptic medications .

Table 1: Antiepileptic Properties of Zonisamide

PropertyDescription
Mechanism of ActionInhibition of voltage-gated sodium channels and modulation of calcium channels
Clinical UsesMonotherapy or adjunctive therapy for partial seizures
Side EffectsDrowsiness, dizziness, and potential metabolic acidosis

Inhibition of Receptor Tyrosine Kinases

Recent studies have identified this compound derivatives as multitargeted inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression and angiogenesis. A series of synthesized compounds demonstrated significant inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) .

Case Study: Efficacy in Tumor Models
In one study, a specific benzo[d]isoxazole compound exhibited an effective dose (ED50) of 2.0 mg/kg in a VEGF-stimulated uterine edema model and achieved 81% inhibition in a human fibrosarcoma tumor growth model when administered at 10 mg/kg/day . This highlights the potential of this compound derivatives in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound involves various chemical transformations that allow for the introduction of functional groups to enhance its pharmacological properties. The process typically includes:

  • Starting Material : 3-bromomethyl-benzo[d]isoxazole is often used as a precursor.
  • Reactions :
    • Sulfonation to form benzo[d]isoxazol-3-yl-methanesulfonic acid.
    • Transformation into sulfonyl chloride followed by reaction with ammonia to yield zonisamide .

類似化合物との比較

Uniqueness: Benzo[d]isoxazol-3-ylmethanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a BRD4 bromodomain inhibitor sets it apart from other isoxazole derivatives .

生物活性

Benzo[d]isoxazol-3-ylmethanamine is an organic compound that has garnered attention due to its diverse biological activities and therapeutic potential. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of this compound

This compound, with the molecular formula C8_8H8_8N2_2O, belongs to the class of isoxazoles. Isoxazoles are known for their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties. The compound primarily interacts with the estrogen receptor beta , influencing various biochemical pathways related to cell growth, differentiation, and apoptosis.

The biological activity of this compound can be summarized as follows:

  • Target : Estrogen receptor beta
  • Mode of Action : The compound binds to estrogen receptors, modulating their activity and influencing downstream signaling pathways.
  • Biochemical Pathways : It may affect pathways involved in cellular processes such as proliferation and apoptosis.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study synthesized a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives, which were evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound showed an ED50 value of 14.90 mg/kg .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. A series of benzoisoxazole derivatives were synthesized and evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), particularly targeting the vascular endothelial growth factor receptor (VEGFR). One compound exhibited an ED50 value of 2.0 mg/kg in a VEGF-stimulated uterine edema model and demonstrated 81% inhibition in human fibrosarcoma tumor growth .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A study highlighted the synthesis and antimicrobial evaluation of various benzo[d]isoxazole derivatives, indicating their potential efficacy against a range of microbial pathogens .

Case Studies

  • Anticonvulsant Evaluation : In a study evaluating 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine derivatives, the compounds were tested in mice models for anticonvulsant activity. The results indicated that specific substitutions on the isoxazole ring significantly enhanced efficacy against seizures .
  • Anticancer Efficacy : Another research effort focused on the structure-activity relationships among benzo[d]isoxazole derivatives as inhibitors of RTKs. This study identified several compounds with promising anticancer profiles, emphasizing the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other similar compounds:

Compound NameActivity TypeKey Findings
This compoundAnticonvulsantED50 = 14.90 mg/kg
Benzo[d]isoxazole derivativeAnticancer81% tumor growth inhibition at 10 mg/kg/day
3-amino benzo[d]isoxazoleRTK InhibitionPotent inhibition of VEGFR; ED50 = 2.0 mg/kg

特性

IUPAC Name

1,2-benzoxazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPJEUXBRLCEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155204-08-3
Record name 1,2-benzoxazol-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。